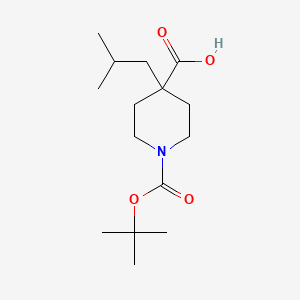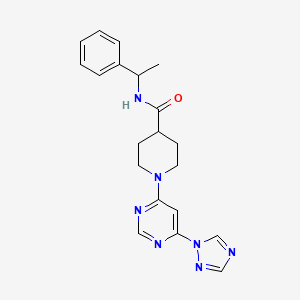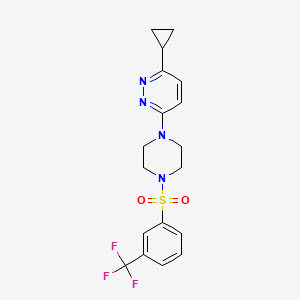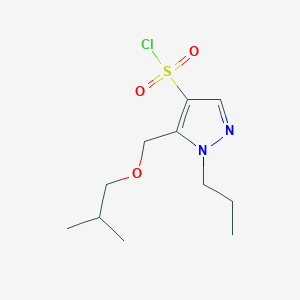
Acide 1-(tert-butoxycarbonyl)-4-isobutylpipéridine-4-carboxylique
Vue d'ensemble
Description
4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is a chemical compound with the molecular formula C14H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Applications De Recherche Scientifique
4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the synthesis of various bioactive molecules .
Mode of Action
The compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . The Boc group is a common protecting group in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
Boc-protected amino acids are commonly used in peptide synthesis , which involves various biochemical pathways.
Result of Action
Boc-protected amino acids are commonly used in peptide synthesis , which can result in the formation of bioactive peptides with various biological effects.
Action Environment
Boc-protected amino acids are generally stable under a variety of conditions , suggesting that they may be relatively insensitive to environmental factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester typically involves the reaction of piperidine derivatives with isobutyl groups and tert-butyl esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar palladium-catalyzed methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperidine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: This compound is similar in structure but contains an ethyl ester group instead of a tert-butyl ester.
4-(4-Bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a similar piperidine core but includes a bromopyrazole group.
Uniqueness
4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is unique due to its specific combination of isobutyl and tert-butyl ester groups. This structural configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-11(2)10-15(12(17)18)6-8-16(9-7-15)13(19)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGRMXNUHVYMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944142-61-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)
![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)


![3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2525671.png)
![3'-(3-Fluoro-4-methylphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525673.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2525674.png)
![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)
